molecular formula C13H12ClNO2S B054179 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride CAS No. 114724-41-3

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Cat. No.: B054179
CAS No.: 114724-41-3
M. Wt: 281.76 g/mol
InChI Key: WMGIFRVMMAEDPO-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is a high-purity chemical building block and research compound of significant interest in medicinal chemistry and drug discovery. This molecule features a biaryl thioether scaffold, where a benzoic acid group is linked via a sulfur atom to an ortho-aminophenyl ring, and is provided as a stable hydrochloride salt to enhance its handling and solubility properties. Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly kinase inhibitors. The structure is amenable to further functionalization, allowing researchers to create diverse chemical libraries for high-throughput screening. The ortho-aminobenzoic acid moiety is a key pharmacophore in several drug classes, suggesting potential applications in targeting inflammatory pathways and oncogenic signaling. Researchers utilize this compound in the synthesis of more complex molecules to investigate structure-activity relationships (SAR) and to optimize potency and selectivity against specific biological targets. It is an essential tool for chemists and biologists exploring new chemical space in the pursuit of innovative small-molecule probes and pre-clinical candidates. Store in a cool, dry place, protected from light.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGIFRVMMAEDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Nitrophenylthio)benzoic Acid

Reaction Overview
2,2'-Dithiosalicylic acid (Formula 5) reacts with 1-chloro-2-nitrobenzene in a basic aqueous solution to form 2-(2-nitrophenylthio)benzoic acid (Formula 6). The reaction proceeds via nucleophilic aromatic substitution, facilitated by a reducing agent such as zinc.

Critical Parameters

ParameterOptimal RangeImpact of Deviation
Molar ratio (1-chloro-2-nitrobenzene)2–2.5 equivalents<2 eq: Incomplete reaction; >4 eq: Economic waste
Base (NaOH/KOH)4–4.5 equivalents<4 eq: Reduced conversion; >5 eq: Excess base waste
TemperatureReflux (100–170°C)Lower temps: Slower kinetics
Reaction time6–14 hoursShorter times: Unreacted starting material

Example Protocol
A mixture of 2,2'-dithiosalicylic acid (30.4 g, 0.1 mol), zinc (9.8 g), and 1-chloro-2-nitrobenzene (48.2 g, 0.31 mol) in aqueous NaOH was refluxed for 6 hours. The product was extracted with toluene, yielding a 92% conversion to 2-(2-nitrophenylthio)benzoic acid.

Nitro Group Reduction to 2-(2-Aminophenylthio)benzoic Acid

Catalytic Hydrogenation
The nitro group of 2-(2-nitrophenylthio)benzoic acid is reduced using hydrogen gas and a heterogeneous metal catalyst. Raney nickel (Raney-Ni) is preferred due to its high activity and cost-effectiveness.

Optimized Conditions

ParameterOptimal RangeEffect on Selectivity
Catalyst loading5–20 wt%<5 wt%: Slow reaction; >20 wt%: Cost-prohibitive
SolventH₂O or MeOHOrganic solvents reduce environmental viability
Pressure450–900 psigLower pressure: Incomplete reduction
Temperature110–170°CHigher temps: Risk of over-reduction

Hydrogenation Example
A solution of 2-(2-nitrophenylthio)benzoic acid (0.2 mol) and Raney-Ni (16.7 g) in water was hydrogenated at 110°C and 450 psig for 3 hours. The reaction achieved >95% yield, with the product isolated as a hydrochloride salt after neutralization.

Cyclization and Chlorination to 11-Piperazinyl-dibenzo[b,f] thiazepine

One-Pot Reaction
2-(2-Aminophenylthio)benzoic acid undergoes simultaneous cyclization and chlorination in toluene using phosphorus oxychloride (POCl₃) as the halogenating agent. The reaction forms a dibenzo[b,f]thiazepine intermediate, which is subsequently treated with piperazine to introduce the piperazinyl group.

Key Variables

VariableOptimal ValueDeviation Effect
POCl₃ equivalents1.0–1.5Excess: Corrosive waste
Temperature90–100°CLower temps: Incomplete cyclization
Piperazine ratio1.0–5.0 equivalentsSubstoichiometric: Low yield

Procedure
A suspension of 2-(2-aminophenylthio)benzoic acid (50 g) in toluene was treated with POCl₃ (273 g) at 90°C for 2 hours. After confirming full conversion, piperazine (53.6 g) was added, and the mixture was refluxed for 1 hour. The product was isolated in 88% yield after aqueous workup.

Final Etherification and Hydrochloride Formation

Reaction with 2-Haloethoxyethanol
The piperazinyl intermediate reacts with 2-chloroethoxyethanol in a mixed solvent system (e.g., N-methyl pyrrolidone/propanol) under basic conditions. Sodium iodide is often added to catalyze halogen exchange.

Conditions Table

ParameterSpecification
SolventNMP/Propanol (3:1)
BaseK₂CO₃ (2.5 eq)
CatalystNaI (0.1 eq)
TemperatureReflux (120–140°C)
Time24 hours

The final hydrochloride salt is precipitated by adding HCl-ethanol to the crude product, yielding a crystalline solid with >99% purity.

Summary of Yields and Purity

StepYield (%)Purity (HPLC)
Nitro intermediate9298.5
Aminophenyl derivative9599.2
Cyclization/Chlorination8897.8
Final hydrochloride8599.5

Environmental and Economic Advantages

The patented method reduces organic solvent usage by 40% compared to earlier routes and eliminates the need for intermediate isolation, cutting processing time by 30%. Acidic waste generation is minimized through in-situ neutralization, aligning with industrial sustainability goals.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Typical conditions involve room temperature reactions with appropriate catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used in the synthesis of cyclic sulfonium ylides and other complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly thiopurine methyltransferase.

    Medicine: Research indicates its potential in developing pharmaceuticals, including anticancer agents.

    Industry: It is used in the biosynthesis of natural products and as a building block in the engineering of complex polyketides.

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes. For instance, it inhibits thiopurine methyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 Aminomethyl, methyl, benzoic acid 1909306-16-6
2-(2-Aminoethyl)benzoic acid HCl C₉H₁₂ClNO₂ 201.65 Aminoethyl, benzoic acid 102879-42-5
2-Aminobenzoic acid derivatives Varies ~180–220 Amino, thioether, or ester groups N/A

Key Observations :

  • Backbone Similarity : All compounds share a benzoic acid core, enabling hydrogen bonding and salt formation.
  • Substituent Influence: The amino group in 2-(2-aminoethyl)benzoic acid HCl enhances solubility and bioactivity, while thioether linkages (as in the target compound) may improve metabolic stability .

Biological Activity

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, known for its potential therapeutic applications, has garnered attention in various biological studies. This compound, with a molecular formula of C₁₃H₁₁ClN₁O₂S, is characterized by its unique structure that combines an amino group and a thioether linkage, which may contribute to its biological activity.

  • Molecular Weight : 245.30 g/mol
  • CAS Number : 54920-98-8
  • Molecular Formula : C₁₃H₁₁ClN₁O₂S
  • Purity : Typically specified at high levels for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its structure allows it to potentially inhibit specific enzymes or pathways involved in inflammation and cancer progression.

Key Mechanisms:

  • Inhibition of NF-κB Pathway : Similar compounds have shown the ability to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation. Inhibition of this pathway can lead to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating inflammatory responses .
  • Antioxidant Activity : The presence of the amino group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This can be beneficial in preventing oxidative stress-related cellular damage.
  • Enzyme Inhibition : The thioether group is often associated with enzyme inhibition capabilities, particularly in relation to kinases involved in cancer cell proliferation and survival .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 (µM)Notes
NF-κB Inhibition15.0Significant reduction in cytokine levels
Antioxidant Activity12.5Effective scavenging of DPPH radicals
Enzyme Inhibition10.0Inhibits specific kinases linked to cancer

Case Studies

  • NF-κB Pathway Inhibition :
    A study demonstrated that treatment with this compound significantly reduced the activation of NF-κB in human cell lines, leading to decreased expression of inflammatory markers such as IL-1β and COX-2 .
  • Antioxidant Effects :
    Experimental results indicated that this compound exhibited potent antioxidant activity, comparable to well-known antioxidants like ascorbic acid. This was assessed using DPPH radical scavenging assays, where lower IC50 values indicated higher efficacy.
  • Cancer Cell Proliferation :
    Research involving various cancer cell lines revealed that this compound could inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, thioether formation between 2-aminothiophenol derivatives and halogenated benzoic acids under basic conditions (e.g., NaOH in ethanol), followed by hydrochloride salt formation using HCl . Optimize yields by controlling temperature (60–80°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 molar ratio of thiol to halogenated precursor). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
  • NMR (¹H/¹³C in DMSO-d₆) to confirm the thioether linkage (δ 3.8–4.2 ppm for S–CH₂) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 292.07) .

Q. What are the known solubility properties of this compound, and how can researchers address formulation challenges?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous buffers (pH < 4). For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity. For in vivo applications, consider salt forms or prodrug strategies to enhance bioavailability .

Q. What biological activities have been observed in structurally related compounds?

  • Methodological Answer : Analogous benzoic acid derivatives exhibit antimicrobial, anticancer, and enzyme-modulating activities. For example:
  • Antifungal : 2-Aminobenzothiazole derivatives show MIC values of 8–32 µg/mL against Candida spp. via ergosterol biosynthesis inhibition .
  • Anticancer : Salirasib (a thioether benzoic acid derivative) inhibits Ras signaling in tumor models .

Advanced Research Questions

Q. How can researchers investigate the regioselectivity of thioether formation during synthesis?

  • Methodological Answer : Use computational modeling (DFT calculations) to predict reaction pathways and transition states. Experimentally, vary substituents on the aromatic ring (e.g., electron-withdrawing groups at para positions) and monitor reaction outcomes via LC-MS. Competitive reactions between 2-aminothiophenol and other nucleophiles (e.g., amines) can elucidate selectivity .

Q. What strategies are effective for resolving contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :
  • Dose-response profiling : Test concentrations from 0.1–100 µM to identify therapeutic windows.
  • Mechanistic studies : Use RNA-seq or proteomics to distinguish on-target effects (e.g., kinase inhibition) from off-target cytotoxicity.
  • Structural analogs : Compare activity across derivatives (e.g., replacing the thioether with sulfoxide) to isolate pharmacophores .

Q. How does the hydrochloride salt form influence stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
  • Humidity : Expose to 75% RH and analyze hygroscopicity by TGA.
  • Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products. Hydrochloride salts generally improve stability over free bases in acidic conditions .

Q. What advanced techniques are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
  • 3D-QSAR : Build CoMFA or CoMSIA models using IC₅₀ data from analogs .
  • Metabolomics : Track metabolite profiles in cell lines to identify bioactivation pathways .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

  • Methodological Answer : Develop a validated LC-MS/MS protocol:
  • Calibration curve : Linear range 1–1000 ng/mL (R² > 0.99).
  • Recovery : Spike plasma samples at low/medium/high concentrations; aim for 85–115% recovery.
  • Precision : ≤15% RSD for intra-/inter-day assays.
  • Matrix effects : Compare ionization suppression in plasma vs. solvent .

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